molecular formula C18H24N2O4S2 B2503059 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 899999-45-2

4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2503059
CAS No.: 899999-45-2
M. Wt: 396.52
InChI Key: MAFNZXUJDXGPTC-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic small molecule with a molecular formula of C18H24N2O4S2 and a molecular weight of 396.5 g/mol . This compound features a complex structure that integrates a 4-methoxy-3-methylbenzenesulfonamide group linked to a morpholine ring and a thiophene moiety via an ethylamine chain. The presence of these distinct pharmacophoric elements, particularly the benzenesulfonamide group, suggests significant potential for interaction with biological targets. Compounds with benzenesulfonamide scaffolds are extensively investigated for their ability to inhibit metalloenzymes and are prominent in medicinal chemistry research . Specifically, research on analogous structures has demonstrated potent and selective nanomolar inhibition of the 12-(S)-lipoxygenase (12-LOX) enzyme . The 12-LOX pathway and its metabolite, 12-HETE, are implicated in a variety of disease pathologies. Therefore, this compound may serve as a valuable chemical probe for studying the role of 12-LOX in areas such as platelet aggregation, thrombosis, and diabetes . Furthermore, the morpholino and thiophene components may contribute to favorable physicochemical properties, such as improved solubility and cell permeability, which are critical for in vitro biological assays . This product is provided for research purposes to support the exploration of enzyme inhibitors and their mechanisms in cellular signaling pathways. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-14-12-15(5-6-17(14)23-2)26(21,22)19-13-16(18-4-3-11-25-18)20-7-9-24-10-8-20/h3-6,11-12,16,19H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFNZXUJDXGPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonamide core: This step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with an appropriate amine, such as 2-morpholino-2-(thiophen-2-yl)ethylamine, under basic conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the sulfonamide group.

Scientific Research Applications

Structure and Composition

The molecular formula of 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is C18H24N2O4SC_{18}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 396.52 g/mol. The compound's structure can be visualized as follows:

  • Methoxy Group : Contributes to lipophilicity and potential bioactivity.
  • Methyl Group : Enhances steric properties and may influence binding interactions.
  • Morpholino Group : Imparts flexibility and may facilitate interaction with biological targets.
  • Thiophene Moiety : Known for its electronic properties, which can enhance the compound's reactivity.

Physical Properties

The physical properties of the compound include solubility in organic solvents and stability under various conditions, which are essential for its application in biological studies.

Antimicrobial Activity

Research has indicated that compounds within the benzenesulfonamide class exhibit significant antimicrobial activity. Specifically, this compound has been investigated for its potential as an antimicrobial agent against various pathogens, including multidrug-resistant strains.

Case Studies

  • Inhibition Studies : Preliminary studies have shown that this compound can inhibit bacterial growth in strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential utility in treating infections caused by resistant bacteria .
  • Mechanism of Action : The mechanism is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways, although further investigation is required to elucidate these interactions fully .

Anticancer Potential

The sulfonamide functional group is known for its role in developing anticancer agents. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Research Findings

  • Cytotoxicity Tests : In vitro studies have shown that derivatives of this sulfonamide can reduce cell viability in human cancer cell lines, including breast and colon cancer cells .
  • Combination Therapy : There is ongoing research into using this compound in combination with other therapeutic agents to enhance efficacy against tumors resistant to conventional therapies .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways associated with diseases like diabetes and Alzheimer’s disease.

Specific Enzyme Targets

  • Acetylcholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase, which could provide therapeutic benefits in Alzheimer's disease management .
  • α-Glucosidase Inhibition : The potential for inhibiting α-glucosidase suggests applications in managing type 2 diabetes mellitus by controlling blood sugar levels .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
4-MethoxybenzenesulfonamideLacks morpholino groupModerate antibacterial activity
N-(2-Morpholinoethyl)benzenesulfonamideShares morpholino groupAnticancer properties
Thiophene-sulfonamide derivativesContains thiophene but no methoxyAntimicrobial properties

The unique combination of functional groups in this compound may confer distinct biological activities compared to structurally similar compounds, warranting further investigation into its pharmacological profiles.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its morpholino-thiophene-ethyl side chain. Key analogs and their distinguishing features include:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Biological Activity (if reported) Evidence Source
Target Compound Morpholino, thiophen-2-yl Not explicitly provided - Inferred from analogs (anticancer) -
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 59) Thiazol-2-yl, thiophen-2-yl C₁₆H₁₂N₄O₃S₂ 380.42 Potent anti-breast cancer (MCF7)
4-Methoxy-3-methyl-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide Pyrrolidinyl, methyl-oxoethyl C₁₅H₂₂N₂O₄S 326.41 Not reported
3-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide Furan-3-yl, hydroxyl, thiophen-2-yl C₁₇H₁₆ClNO₅S₂ 413.90 Not reported
4-Methoxy-3-methyl-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide Thiazolo-triazolyl, p-tolyl C₂₄H₂₄N₂O₅S 456.60 Not reported

Key Observations :

Morpholino vs. Pyrrolidinyl: The morpholino group in the target compound may enhance solubility and hydrogen-bonding capacity compared to pyrrolidinyl analogs due to its oxygen atom .

Thiophene vs. Furan/Thiazole : Thiophene-containing derivatives (e.g., Compound 59) exhibit stronger anticancer activity than furan or thiazole analogs, likely due to thiophene’s electron-rich π-system enhancing target interactions .

Substituent Position : The 4-methoxy-3-methyl substitution on the benzene ring is conserved in several analogs (e.g., ), suggesting its role in stabilizing molecular conformation or binding.

Physicochemical Properties
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol, similar to structurally complex analogs .
  • Solubility: The morpholino group may enhance aqueous solubility compared to halogenated or alkylated derivatives .

Biological Activity

4-Methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides. Its unique structure includes a methoxy group, a methyl group, and a morpholino group linked to a thiophene moiety, which may contribute to its biological activity and potential medicinal applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

PropertyValue
Molecular Formula C₁₈H₂₄N₂O₄S₂
Molecular Weight 396.5 g/mol
CAS Number 946304-67-2

Research indicates that the biological activity of this compound may stem from its ability to interact with various biological targets. The presence of the sulfonamide group is known to enhance binding affinity to certain enzymes, potentially leading to inhibitory effects on cellular processes.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of compounds similar to this compound. For instance, compounds with heterocyclic structures have demonstrated significant inhibitory effects against viruses, suggesting that this compound may exhibit similar properties due to its structural features .

Antitumor Activity

The compound's structural similarity to known antitumor agents suggests potential anticancer properties. Research into related benzenesulfonamide derivatives has shown effective inhibition of tumor cell growth in vitro, indicating that further investigation into this compound's antitumor activity is warranted .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase (CA) isoforms, which play crucial roles in tumorigenesis and other diseases . Evaluating the specific isoforms inhibited by this compound could provide insights into its therapeutic potential.

Case Studies and Research Findings

  • In Vitro Studies : Experimental data from in vitro assays indicate that similar compounds exhibit IC50 values in the low micromolar range against specific cancer cell lines, suggesting that this compound may possess comparable efficacy .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the thiophene or morpholino groups can significantly affect biological activity. This highlights the importance of these functional groups in modulating the compound’s interactions with biological targets .
  • Comparative Analysis : A comparative analysis with structurally related compounds shows that while some derivatives lack the morpholino group, others demonstrate varying degrees of biological activity based on their substituents. This underscores the unique position of this compound in medicinal chemistry .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepKey ReagentsSolventTemp. (°C)Yield Range (%)
1Et₃N, DCMDCM2565–75
2NaBH₄, MeOHMeOH0–580–85

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), thiophene protons (δ 6.8–7.2 ppm), and morpholine carbons (δ 45–55 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the sulfonamide and ethyl linker regions .
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (1350–1150 cm⁻¹) and morpholine C-N vibrations .

Basic: What are the primary biological targets and associated assays?

Methodological Answer:

  • Enzyme Inhibition :
    • Targets : Carbonic anhydrase isoforms (e.g., CA-II, CA-IX) due to sulfonamide’s Zn²⁺-binding affinity .
    • Assays : Stopped-flow CO₂ hydration assay (pH 7.4, 25°C) with IC₅₀ values reported .
  • Antimicrobial Activity :
    • Assays : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) .
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) quantifies permeability in Caco-2 cell monolayers .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts)?

Methodological Answer:

  • Case Study : Discrepancies in thiophene proton shifts (δ 6.8 vs. 7.2 ppm) may arise from solvent polarity or tautomerism.
    • Solution : Compare DFT-calculated shifts (B3LYP/6-311+G(d,p)) with experimental data .
  • Dynamic Effects : Conformational flexibility in the morpholino-thiophene linker causes signal splitting.
    • Approach : Variable-temperature NMR (-40°C to 60°C) stabilizes rotamers .

Advanced: What strategies are effective in SAR studies to enhance bioactivity?

Methodological Answer:

  • Functional Group Replacements :
    • Methoxy → Trifluoromethyl : Increases lipophilicity (logP ↑0.5) and CA-IX inhibition (IC₅₀ ↓20 nM) .
    • Thiophene → Furanyl : Reduces cytotoxicity while retaining antimicrobial activity .
  • Linker Optimization : Shortening the ethyl spacer improves binding to hydrophobic enzyme pockets (ΔG ↓3 kcal/mol) .
    Table 2: SAR Modifications and Activity
ModificationTarget Activity (IC₅₀)Selectivity Index
-OCH₃ → -CF₃18 nM (CA-IX)15-fold vs. CA-II
Thiophene → FuranylMIC = 4 µg/mLSI = 8 (HeLa)

Advanced: How to design analogues with improved pharmacokinetics?

Methodological Answer:

  • Solubility Enhancement : Introduce polar groups (e.g., -SO₂NH₂ at position 3) or use salt forms (e.g., sodium sulfonate) .
  • Metabolic Stability : Replace morpholino with piperazine (t₁/₂ ↑2.5× in microsomes) .
  • In Silico Tools :
    • ADMET Prediction : SwissADME for BBB permeability (TPSA <90 Ų) .
    • Molecular Dynamics : Simulate binding to CA-IX (RMSD <1.5 Å over 100 ns) .

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